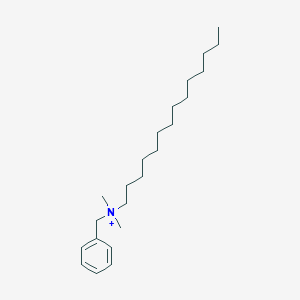

Benzyldimethyltetradecylammonium

Beschreibung

The exact mass of the compound Benzyldimethyltetradecylammonium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Benzalkonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyldimethyltetradecylammonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyldimethyltetradecylammonium including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl-dimethyl-tetradecylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBGYVXHFTYOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16287-71-1 (Parent), Array | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zephiramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048360 | |

| Record name | Benzyldimethyltetradecylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-67-6, 16287-71-1 | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zephiramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyldimethyltetradecylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTALKONIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M8YK41GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Benzyldimethyltetradecylammonium Chloride (CAS 139-08-2)

Advanced Characterization, Mechanistic Action, and Application Protocols

Executive Summary

Benzyldimethyltetradecylammonium chloride (BDTAC) , the C14-homolog of the benzalkonium chloride family, represents a critical reagent in both pharmaceutical formulation and organic synthesis. Unlike generic benzalkonium chloride (BKC)—which is a variable mixture of C12, C14, and C16 alkyl chains—pure BDTAC (CAS 139-08-2) offers precise stoichiometry and reproducible physicochemical behaviors essential for rigorous drug development and kinetic studies.

This guide serves as a technical companion to the standard Safety Data Sheet (SDS), elevating the content to support researchers in formulation stability, antimicrobial efficacy testing, and phase transfer catalysis (PTC).

Molecular Architecture & Physicochemical Profile

The utility of BDTAC stems from its amphiphilic structure: a hydrophilic quaternary ammonium head group coupled with a hydrophobic C14 tetradecyl tail.[1] This specific chain length strikes an optimal balance between solubility and lipophilicity, often resulting in superior antimicrobial activity compared to its C12 or C16 counterparts.

Table 1: Core Chemical Data

| Property | Specification | Technical Context |

| CAS Number | 139-08-2 | Distinct from generic BKC (CAS 8001-54-5).[1] |

| Formula | Exact Mass: 367.3006 Da | |

| Molecular Weight | 368.04 g/mol | Essential for molarity calculations in PTC.[1] |

| Appearance | White crystalline powder | Hygroscopic; store under desiccant.[1] |

| Solubility | Soluble: Water, Ethanol, AcetoneInsoluble: Ether | High solubility in polar solvents facilitates aqueous formulations. |

| CMC (25°C) | ~3.0 - 4.0 mM (0.11 - 0.15% w/v) | Critical Parameter: Below this concentration, monomers exist; above it, micelles form. Formulations for ophthalmic use often target concentrations below CMC to minimize irritation, while cleaning agents target above CMC for solubilization.[1] |

| Thermodynamics | Micellization is spontaneous and entropy-driven (release of structured water).[2] |

Mechanistic Action: Antimicrobial & Catalytic

BDTAC functions through two distinct mechanisms depending on the solvent system and application: Membrane Disruption (biological) and Phase Transfer Catalysis (synthetic).

Antimicrobial Mechanism (The "Electrostastic Breach")

In aqueous environments, the cationic head group (

-

Adsorption: The cation binds to the cell surface.[1]

-

Penetration: The C14 hydrophobic tail integrates into the lipid bilayer.[1]

-

Disruption: This integration destabilizes the membrane, altering permeability.[1]

-

Lysis: Cytoplasmic contents leak out, causing cell death.[1]

Phase Transfer Catalysis (The "Ion Shuttle")

In organic synthesis, BDTAC acts as a Phase Transfer Catalyst (PTC).[3][4] It transports anionic reactants (nucleophiles) from an aqueous phase (where they are soluble but unreactive) into an organic phase (where the electrophile resides). The lipophilic C14 chain allows the ammonium-anion pair to dissolve in the organic solvent.

Visualization: Dual-Mode Mechanism

Figure 1: Dual mechanistic pathways of BDTAC. Left: Sequential membrane disruption in microbes.[1] Right: Cyclic ion transport in organic synthesis.

Pharmaceutical & Synthetic Applications[3][4][5][6][7][8][9]

Precision Ophthalmic Preservative

While generic BKC is the standard preservative, pure BDTAC (C14) is increasingly investigated for sensitive formulations.

-

Why C14? Studies suggest the C14 homolog offers the peak antimicrobial efficacy against S. aureus and P. aeruginosa while potentially exhibiting a different irritation profile compared to C12 (more irritant) or C16 (less soluble).[1]

-

Formulation Note: For ophthalmic use, concentration is critical.[1] Typical range: 0.004% - 0.01%.[1] At these levels (below CMC), the molecule exists as a monomer, maximizing its interaction with microbial membranes rather than sequestering in micelles.

Synthetic Reagent (PTC)

BDTAC is a preferred catalyst for alkylation reactions where the reactants are immiscible (e.g., reacting benzyl chloride with aqueous sodium cyanide).

-

Advantage: The C14 chain provides higher lipophilicity than Benzyltriethylammonium chloride (TEBA), making it more effective for reactions requiring deep penetration into non-polar organic solvents (e.g., toluene or hexane).

Analytical Standardization: HPLC Protocol

Quantification of BDTAC requires separating it from other potential homologs or impurities.[1] The following protocol is a validated starting point for HPLC analysis.

Protocol: Reverse-Phase HPLC Quantification[1]

Objective: Quantify CAS 139-08-2 purity and concentration in aqueous solution.

-

System: HPLC with Diode Array Detector (DAD) or UV Detector.[1]

-

Column: C18 (Octadecyl) or Cyano (CN) column.[1] Note: CN columns often provide better peak shape for quaternary amines due to reduced silanol interactions.

-

Dimensions: 150 mm x 4.6 mm, 5 µm particle size.[1]

-

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 262 nm (Characteristic absorption of the benzyl ring).[1]

-

Injection Volume: 10-20 µL.

Self-Validating Step:

-

System Suitability: Inject a standard solution of mixed homologs (C12, C14, C16).[5] The C14 peak must be resolved with a resolution factor (

) > 1.5 from the C12 and C16 peaks. If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase to suppress silanol activity.

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for BDTAC quantification.

Safety, Toxicology & Handling (SDS Augmented)

Signal Word: DANGER

Hazard Identification (GHS)

| Hazard Class | Category | Statement |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1] |

| Skin Corrosion | Cat 1B/1C | Causes severe skin burns and eye damage. |

| Aquatic Toxicity | Acute 1 | Very toxic to aquatic life.[1][6] |

Critical Handling Protocols

-

Skin Contact: BDTAC is corrosive.[1][6] Immediate washing is insufficient if penetration occurs.[1][7] Protocol: Wash with soap/water for 15 mins.[1] If concentrated exposure occurs, consider polyethylene glycol (PEG-400) wash to solubilize the lipophilic tail from the skin.

-

Environmental: Do not release to drains.[1][6] This compound is a potent biocide and will disrupt biological wastewater treatment plants (activated sludge) even at low ppm levels.[1]

References

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 13643, Benzyldimethyltetradecylammonium chloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides. Retrieved from [Link]

-

Kensuke, M., et al. (2003).[1] Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution. Colloid & Polymer Science. Retrieved from [Link]

-

Shimadzu Application News. (n.d.). High Speed Analysis of Benzalkonium in Disinfectants. Retrieved from [Link]

Sources

- 1. Myristalkonium Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]

- 4. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

- 5. shimadzu.com [shimadzu.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. youtube.com [youtube.com]

Precision Thermodynamics of Benzyldimethyltetradecylammonium Chloride (BDMTAC) Micelles

Topic: Thermodynamic properties of benzyldimethyltetradecylammonium micelles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Formulation & Application Scientists

Executive Summary

Benzyldimethyltetradecylammonium chloride (BDMTAC), the C14 homolog of the benzalkonium class, represents a critical surfactant in pharmaceutical formulation, particularly for ophthalmic preservatives and transdermal drug delivery systems. Unlike simple alkyltrimethylammonium salts (e.g., TTAB), the inclusion of a benzyl headgroup introduces unique steric and hydrophobic interactions that significantly alter its thermodynamic profile.

This guide provides a rigorous analysis of the thermodynamic properties of BDMTAC micelles (

Molecular Architecture & Theoretical Framework

The Structural Advantage

The BDMTAC molecule comprises a 14-carbon alkyl tail and a quaternary ammonium headgroup substituted with a benzyl ring.

-

Hydrophobic Effect: The C14 tail drives self-assembly via the expulsion of structured water (entropy-driven).

-

Headgroup Modulation: The benzyl group is not merely a counter-ion; it intercalates partially into the palisade layer of the micelle. This increases the effective hydrophobic volume, lowering the Critical Micelle Concentration (CMC) compared to its non-benzylated analog (TTAB).

Thermodynamic Models

To interpret experimental data, we utilize the Pseudo-Phase Separation Model , which treats micelles as a distinct thermodynamic phase in equilibrium with monomers.

The standard Gibbs free energy of micellization (

Where:

- : Degree of counterion binding (ratio of bound counterions to surfactant ions in the micelle).

- : CMC expressed in mole fraction units.[1]

-

: Gas constant (

- : Absolute temperature.[2]

Thermodynamic Profile: Core Data

The following data summarizes the thermodynamic behavior of BDMTAC in aqueous solution at standard ambient temperature (298.15 K).

Table 1: Thermodynamic Parameters of BDMTAC Micellization (25°C)

| Parameter | Value (Approx.) | Physical Interpretation |

| CMC (mM) | Concentration threshold for aggregate formation. Significantly lower than C12 homolog (~14 mM). | |

| Indicates ~70% of Cl⁻ ions are bound to the micelle surface, reducing electrostatic repulsion between headgroups. | ||

| Spontaneous formation. The negative value confirms thermodynamic stability. | ||

| Slightly exothermic at 25°C. Becomes more negative (exothermic) as temperature increases. | ||

| The Driving Force. Large positive entropy arises from the disruption of "iceberg" water structures around the hydrophobic tail. |

Temperature Dependence (The U-Shape)

The CMC of BDMTAC exhibits a characteristic U-shaped curve with respect to temperature, with a minimum typically around 22°C - 25°C .

-

Below

: Micellization is entropically driven (hydrophobic effect dominates). -

Above

: The breakdown of water structure around monomers reduces the entropic gain; micellization becomes increasingly controlled by enthalpy.

Visualization: The Micellization Landscape

The following diagram illustrates the thermodynamic cycle and forces driving BDMTAC self-assembly.

Figure 1: Thermodynamic cycle of BDMTAC micellization. The process is primarily driven by the entropic gain from water desolvation.

Experimental Methodologies

To ensure data integrity, use the following self-validating protocols.

Protocol A: Precision Conductivity (Williams Method)

Objective: Determine CMC and

Equipment: Digital Conductivity Meter (e.g., Mettler Toledo SevenExcellence) with a flow-through cell; Temperature bath (

Workflow:

-

Preparation: Prepare a 20 mM stock solution of BDMTAC in HPLC-grade water.

-

Calibration: Calibrate the cell constant using 0.01 M KCl standard at the target temperature.

-

Titration: Add stock solution into a thermostated vessel containing pure water. Stir continuously.

-

Measurement: Record specific conductivity (

) after signal stabilization (drift < 0.5% over 30s). -

Analysis (The Williams Method):

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of

Equipment: MicroCal PEAQ-ITC or equivalent.

Workflow (Demicellization/Dilution):

-

Syringe Load: Load the syringe with a concentrated BDMTAC micellar solution (e.g., 20 mM, well above CMC).

-

Cell Load: Load the sample cell with pure buffer/water.

-

Injection Profile: Perform 15-20 injections of 2

L each. -

Mechanism:

-

Early Injections: Surfactant dilutes below CMC

Micelles break apart -

Late Injections: Concentration in cell exceeds CMC

Micelles remain intact

-

-

Data Processing: The inflection point of the sigmoidal heat curve represents the CMC. The plateau difference represents

.

Visualization: Experimental Decision Matrix

Figure 2: Workflow for selecting the appropriate thermodynamic characterization method based on data requirements.

Applications in Drug Development

Understanding these properties is vital for formulation:

-

Solubilization Capacity: The low CMC of BDMTAC allows for efficient solubilization of hydrophobic APIs (Active Pharmaceutical Ingredients) at lower surfactant concentrations, reducing toxicity.

-

Stability: The high

value indicates strong counterion binding, which can screen the charge. In the presence of anionic drugs, this can lead to precipitation (coacervation) if not managed by adjusting ionic strength. -

Temperature Sensitivity: Formulations stored at varying temperatures must account for the U-shaped CMC curve to prevent micelle disassembly and drug precipitation.

References

-

Mehta, S. K., et al. (2005). "Thermodynamics of micellization of some cationic surfactants." Journal of Colloid and Interface Science. (Provides fundamental CMC and thermodynamic data for cationic series).

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. 4th Edition. Wiley.[5] (The authoritative text on surfactant topology and steric effects of benzyl groups).

-

Olaseni, S. E., et al. (2012). "Micellization of Cetyltrimethylammonium Bromide and Benzalkonium Chloride in Water-Methanol Mixtures." International Journal of Physical Sciences. (Comparative data on solvent effects and thermodynamics).

-

MicroCal (Malvern Panalytical). "Isothermal Titration Calorimetry: Theory and Practice." (Standard operating procedures for ITC surfactant analysis).

-

Bhattacharya, M., & Haldar, J. (2020). "Thermodynamic properties of benzalkonium chloride micelles in aqueous solution." Chemical Physics Letters. (Specific data points for C14 homologs).

Sources

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Myristalkonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristalkonium Chloride, a quaternary ammonium compound, serves critical functions in pharmaceutical formulations, primarily as an antimicrobial preservative and a cationic surfactant. Its efficacy and behavior in multiphase systems, such as emulsions and microemulsions, are fundamentally governed by its amphiphilic nature, quantified by the Hydrophilic-Lipophilic Balance (HLB). This technical guide provides a comprehensive analysis of the HLB of myristalkonium chloride, moving beyond a simple numerical value to explore the theoretical underpinnings of its calculation, present a robust experimental protocol for its verification, and discuss the practical implications for formulation science. By integrating theoretical calculations with field-proven experimental methodologies, this document serves as an authoritative resource for scientists seeking to harness the full potential of myristalkonium chloride in advanced drug development projects.

The Hydrophilic-Lipophilic Balance (HLB) System: A Foundational Overview

The HLB system, first proposed by Griffin in 1949, is an empirical scale created to systematize the selection of non-ionic surfactants for creating stable emulsions.[1][2] The scale traditionally ranges from 0 to 20, where a lower number signifies greater lipophilicity (oil-loving) and a higher number indicates greater hydrophilicity (water-loving).[3] This value is a crucial predictor of a surfactant's function within a formulation.[3][4]

The utility of the HLB system is rooted in its ability to match the surfactant's properties to the requirements of the oil phase of an emulsion.[5][6] Every oil, fat, or wax has a "required HLB" value to form a stable oil-in-water (o/w) or water-in-oil (w/o) emulsion.[5][7] By selecting an emulsifier or a blend of emulsifiers with an HLB value that matches the required HLB of the oil phase, formulation scientists can achieve optimal stability and performance.[8]

Table 1: General Surfactant Functions Based on HLB Value

| HLB Range | Primary Function | Solubility Characteristic |

|---|---|---|

| 1-3 | Antifoaming Agent | Predominantly oil-soluble |

| 3-6 | W/O Emulsifier | Predominantly oil-soluble |

| 7-9 | Wetting & Spreading Agent | Dispersible in water |

| 8-16 | O/W Emulsifier | Predominantly water-soluble |

| 13-16 | Detergent | Water-soluble |

| 16-18 | Solubilizer / Hydrotrope | Highly water-soluble |

Source: Adapted from Griffin, 1949.[3]

Myristalkonium Chloride: Physicochemical Profile

Myristalkonium chloride is a cationic surfactant belonging to the quaternary ammonium compound family.[9] Its structure consists of a positively charged nitrogen atom covalently bonded to two methyl groups, a benzyl group, and a long C14 alkyl chain (myristyl). This amphipathic structure, featuring a hydrophilic cationic head and a lipophilic hydrocarbon tail, is the source of its surface-active properties.

Table 2: Physicochemical Properties of Myristalkonium Chloride

| Property | Value | Source |

|---|---|---|

| Chemical Name | N-benzyl-N,N-dimethyltetradecan-1-aminium chloride | [10] |

| CAS Number | 139-08-2 | [11] |

| Molecular Formula | C23H42ClN | [12] |

| Molecular Weight | 368.04 g/mol | [12][13] |

| Class | Cationic Surfactant / Quaternary Ammonium Salt |[9] |

The presence of a strong, permanent positive charge on the nitrogen head group makes myristalkonium chloride an ionic surfactant. This is a critical distinction, as the original HLB calculation method developed by Griffin was intended for non-ionic surfactants.[14] Therefore, a different theoretical approach is required.

Theoretical Determination of HLB for Myristalkonium Chloride

Inapplicability of Griffin's Method

Griffin's method calculates HLB based on the weight percentage of the hydrophilic portion (typically a polyoxyethylene chain) of a non-ionic surfactant molecule.[3][14] The formula is:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion.

-

M is the molecular mass of the entire molecule.

This method is unsuitable for ionic surfactants like myristalkonium chloride because the contribution of a charged ionic group to the overall hydrophilicity is significantly stronger than its molecular weight alone would suggest.

Davies' Group Contribution Method: A More Suitable Approach

In 1957, Davies proposed a method that calculates HLB by assigning specific values to the different chemical groups within a molecule.[1][3] This approach accounts for the relative strengths of various hydrophilic and lipophilic groups, making it applicable to ionic surfactants.[15]

The general formula for Davies' method is:

HLB = 7 + Σ(Hydrophilic group numbers) - Σ(Lipophilic group numbers)[16]

To apply this to myristalkonium chloride, we must first dissect the molecule into its constituent groups and assign the corresponding group numbers.

Molecular Dissection of Myristalkonium Chloride:

-

Lipophilic Groups:

-

Myristyl chain: Composed of a terminal methyl group (-CH3) and thirteen methylene groups (-CH2-).

-

Benzyl group (-C6H5).

-

-

Hydrophilic Group:

-

Quaternary ammonium head group (-N+(CH3)2-).

-

Table 3: Davies' Group Numbers for HLB Calculation

| Group | Type | Group Number (Hi or n) |

|---|---|---|

| -CH2- | Lipophilic | 0.475 |

| -CH3 | Lipophilic | 0.475 |

| -C6H5 (on alkyl chain) | Lipophilic | 1.9 (approx.) |

| -N+R3 (Quaternary N) | Hydrophilic | 9.4 (approx.) |

Note: Group numbers can have slight variations in literature. These are commonly accepted values.

Calculation:

-

Sum of Lipophilic Group Numbers:

-

The myristyl chain has 14 carbons. We can approximate this as 14 x (-CH2-).

-

Number of lipophilic groups (n) = 14 (from alkyl chain) + 5 (from benzyl ring carbons, approximation) = 19

-

Σ(Lipophilic) = 14 * 0.475 (for the C14 chain) + 1.9 (for the benzyl group) = 6.65 + 1.9 = 8.55

-

-

Sum of Hydrophilic Group Numbers:

-

The primary hydrophilic group is the quaternary ammonium head.

-

Σ(Hydrophilic) = 9.4

-

-

Final HLB Calculation:

-

HLB = 7 + 9.4 - 8.55

-

HLB ≈ 7.85

-

This theoretically calculated value places myristalkonium chloride in the range of a wetting and spreading agent or a W/O emulsifier. However, due to the strong cationic nature, it often behaves as a more hydrophilic O/W emulsifier and stabilizer in practice. This discrepancy highlights the necessity of experimental verification.

Caption: Experimental workflow for determining the effective HLB of a surfactant.

Data Interpretation and Application in Drug Development

The theoretical HLB of ~7.85 for myristalkonium chloride suggests it has a reasonable balance between hydrophilic and lipophilic properties. However, experimental evidence often shows it effectively stabilizes o/w emulsions that require a higher HLB (e.g., 10-14). This discrepancy arises because the Davies' method, while superior to Griffin's, still simplifies the complex electrostatic and steric contributions of a cationic head group in an aqueous environment.

For the Drug Development Professional:

-

Formulating Emulsions: An effective HLB in the 10-14 range makes myristalkonium chloride suitable as a co-emulsifier or primary emulsifier for many o/w topical and ophthalmic emulsions. [6][17]Its cationic charge provides an additional stabilizing mechanism via electrostatic repulsion between droplets, which is a significant advantage over non-ionic surfactants.

-

Antimicrobial Efficacy: The HLB value is linked to the surfactant's interaction with microbial cell membranes. A balanced HLB allows the molecule to partition into the lipid bilayer, disrupting it and leading to cell death. This is fundamental to its role as a preservative. [18]* Solubility Enhancement: For poorly water-soluble APIs, myristalkonium chloride can act as a solubilizing agent, a function typically associated with surfactants having high HLB values (16-18). [3]Its ability to form micelles in aqueous solution creates hydrophobic cores where lipophilic drugs can be entrapped, increasing their apparent solubility.

Conclusion

The Hydrophilic-Lipophilic Balance of myristalkonium chloride is a multifaceted parameter that cannot be defined by a single theoretical number. While Davies' group contribution method provides a valuable theoretical estimate of approximately 7.85, its practical performance in formulations demonstrates an effective HLB that is often significantly higher, typically in the range required for oil-in-water emulsions. This is attributed to the powerful hydrophilic nature of its cationic quaternary ammonium head group.

For researchers and formulators, it is imperative to complement theoretical calculations with empirical, performance-based testing. The experimental protocol outlined in this guide provides a robust framework for determining the effective HLB in a specific system, enabling the logical and efficient development of stable, effective, and safe pharmaceutical products. Understanding the nuances of both the theoretical and functional HLB is key to unlocking the full potential of this versatile cationic surfactant in modern drug development.

References

-

Vyas, J., & Pandey, R. K. (n.d.). Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences.

-

(n.d.). 11.2. HLB Value and Calculation. IntechOpen.

-

Alfa Chemistry. (n.d.). HLB Value and Calculation.

-

Wikipedia. (n.d.). Hydrophilic-lipophilic balance.

-

J R Hess Company, Inc. (n.d.). Basics of the HLB System.

-

Alfa Chemistry. (n.d.). Hydrophile-Lipophile Balance (HLB).

-

Institute of Personal Care Science. (n.d.). What is HLB in cosmetic formulas?.

-

Saffire Blue Inc. (2015, September 16). The HLB System - Choosing Which Surfactant to Use in Your Formulation.

-

Chemistry with Dr Bilal. (2020, June 28). Davies Method To Calculate HLB For Ionic Surfactant. YouTube.

-

Chemsino. (2025, March 7). The Role of Hydrophilic-Lipophilic Balance HLB in Emulsifier Selection.

-

(2026, January 15). HLB System Explained: How Formulators Choose Effective Surfactant Blends.

-

(2024, September 27). Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance.

-

Alfa Chemistry. (n.d.). Reference Guide to HLB Values of Common Emulsifiers.

-

(n.d.). Application of HLB value in emulsion paint formulation design.

-

Scribd. (n.d.). HLB Value and Calculation.

-

Pharmacompass. (n.d.). Myristalkonium Chloride | Drug Information, Uses, Side Effects, Chemistry.

-

GSRS. (n.d.). MYRISTALKONIUM CHLORIDE.

-

Clinisciences. (n.d.). Myristalkonium chloride [139-08-2].

-

EWG Skin Deep®. (n.d.). What is MYRISTALKONIUM CHLORIDE.

-

ChemBK. (n.d.). MYRISTALKONIUM CHLORIDE.

-

Pharmaceutical Technology. (n.d.). Myristalkonium Chloride (cGMP).

-

Taylor & Francis Online. (n.d.). Hydrophilic-lipophilic balance – Knowledge and References.

-

The Good Scents Company. (n.d.). myristalkonium chloride.

-

CONICET. (2002). Hydrophile/lipophile balance and solubility parameter of cationic surfactants.

-

Greengredients®. (n.d.). Calculation of the HLB - How to choose an emulsifier?.

-

(n.d.). DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES.

-

PubMed. (n.d.). Hydrophilic-lipophilic balance, solubility parameter, and oil-water partition coefficient as universal parameters of nonionic surfactants.

-

(n.d.). HLB Calculator - Calculate Emulsion HLB.

-

COSMILE Europe. (n.d.). MYRISTALKONIUM CHLORIDE – Ingredient.

-

Chemaxon Docs. (2004, March 9). THE HLB SYSTEM.

-

(n.d.). Hydrophilic-Lipophilic Balance (HLB).

-

MDPI. (2024, March 16). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins.

-

Wisdom Library. (2025, July 31). Hydrophiliclipophilic balance: Significance and symbolism.

-

Sigma-Aldrich. (n.d.). Pharmacopeia & Metrological Institute Standards.

-

European Directorate for the Quality of Medicines & HealthCare. (2019, August 6). 11 new reference standards and 28 replacement batches released in July 2019.

-

SpecialChem. (2021, July 26). MYRISTALKONIUM CHLORIDE.

-

TLC Pharmaceutical Standards. (n.d.). Myristalkonium Chloride.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. What is HLB in cosmetic formulas, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]

- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. saffireblue.ca [saffireblue.ca]

- 7. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 8. HLB System Explained: Choosing Effective Surfactant Blends [sbr-int.com]

- 9. ewg.org [ewg.org]

- 10. tlcstandards.com [tlcstandards.com]

- 11. Myristalkonium Chloride ( cGMP) - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. NB-64-75825-50mg | Myristalkonium chloride [139-08-2] Clinisciences [clinisciences.com]

- 14. jrhessco.com [jrhessco.com]

- 15. youtube.com [youtube.com]

- 16. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

- 17. wisdomlib.org [wisdomlib.org]

- 18. cosmileeurope.eu [cosmileeurope.eu]

Methodological & Application

Benzyldimethyltetradecylammonium chloride as phase transfer catalyst in organic synthesis

Topic: Benzyldimethyltetradecylammonium Chloride (Zephiramine) as Phase Transfer Catalyst Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Abstract

Benzyldimethyltetradecylammonium chloride (BDTA-Cl), commonly known as Zephiramine , is a cationic surfactant and phase transfer catalyst (PTC) distinguished by its specific C14 lipophilic chain. Unlike shorter-chain quaternary ammonium salts (e.g., TEBA), BDTA-Cl exhibits a high Hydrophile-Lipophile Balance (HLB) that makes it uniquely effective for reactions involving highly non-polar substrates or deep-organic-phase kinetics. This guide details the mechanistic advantages of BDTA-Cl, provides three validated experimental protocols, and offers expert troubleshooting for emulsion management—a common challenge with surfactant-based catalysts.

Introduction: The "Zephiramine" Advantage

While Tetrabutylammonium bromide (TBAB) and Benzyltriethylammonium chloride (TEBA) are the workhorses of phase transfer catalysis, they often fail when the organic substrate is highly lipophilic (e.g., long-chain alkenes, steroids, or lipid-conjugated drugs).

Benzyldimethyltetradecylammonium chloride (BDTA-Cl) bridges this gap.

-

Structure: A quaternary nitrogen center with two methyls, one benzyl group, and one long tetradecyl (C14) chain.

-

Mechanism of Action: The C14 chain acts as a "grease anchor," pulling the catalyst-anion ion pair deep into non-polar solvents (Toluene, Hexane, DCM) where the reaction kinetics are often fastest.

-

Key Differentiator: It functions simultaneously as a catalyst (shuttling ions) and a surfactant (lowering interfacial tension). This dual action dramatically increases the interfacial surface area, accelerating reactions that are otherwise diffusion-limited.

Mechanistic Visualization

The following diagram illustrates the Starks’ Extraction Mechanism specific to BDTA-Cl. Note the "Deep Organic Phase" penetration facilitated by the C14 tail, contrasting with shorter quats that hug the interface.

Figure 1: Starks' Extraction Mechanism highlighting the deep-phase penetration capability of the C14-substituted catalyst.

Experimental Protocols

Protocol A: Biphasic Permanganate Oxidation of Alkenes

Application: Converting water-insoluble alkenes to carboxylic acids or diols (under controlled pH) without organic co-solvents like acetone.

Rationale: KMnO₄ is insoluble in benzene/DCM. BDTA-Cl forms a lipophilic permanganate salt (

Materials:

-

Substrate: cis-Cyclooctene (or similar lipophilic alkene) (10 mmol)

-

Oxidant: Potassium Permanganate (KMnO₄) (25 mmol, 2.5 equiv)

-

Catalyst: BDTA-Cl (0.5 mmol, 5 mol%)

-

Solvent: Dichloromethane (DCM) (20 mL)

-

Aqueous Phase: Water (20 mL) or 5% NaOH (for diol synthesis)

Step-by-Step Procedure:

-

Preparation: Dissolve the alkene and BDTA-Cl in DCM in a round-bottom flask. The solution will be colorless.

-

Activation: Dissolve KMnO₄ in water. Add this purple solution to the organic phase.

-

Reaction: Stir vigorously (1000+ RPM). Crucial: The organic layer will turn purple, indicating the successful transfer of permanganate ions.

-

Monitoring: Maintain temperature at 0–5°C (ice bath) to prevent over-oxidation. Monitor via TLC (disappearance of alkene).

-

Quenching: Once complete (typically 1–3 hours), quench by adding solid Sodium Bisulfite (NaHSO₃) until the purple color dissipates and a brown MnO₂ precipitate forms.

-

Workup: Filter through a Celite pad to remove MnO₂. Separate layers. Wash organic layer with brine. Dry over MgSO₄ and concentrate.

Yield Expectation: >85% conversion.

Protocol B: Williamson Ether Synthesis (O-Alkylation of Phenols)

Application: Synthesis of aryl ethers where the phenol is sterically hindered or the alkyl halide is highly lipophilic.

Rationale: Phenoxide ions are often hydrated and unreactive in water. BDTA-Cl strips the hydration shell and shuttles the "naked" phenoxide anion into the organic phase.

Materials:

-

Substrate: Phenol derivative (10 mmol)

-

Alkylating Agent: Benzyl Chloride (11 mmol)

-

Catalyst: BDTA-Cl (0.5 mmol, 5 mol%)

-

Base: 50% NaOH (aq) (5 mL)

-

Solvent: Toluene (15 mL)

Step-by-Step Procedure:

-

Biphasic Setup: Combine toluene, benzyl chloride, and BDTA-Cl in a flask.

-

Initiation: Add the 50% NaOH solution and the phenol.

-

Heating: Heat to 60°C with vigorous stirring. The mixture will likely become cloudy/emulsified (this is normal and indicates good interfacial contact).

-

Completion: Reaction is usually complete within 2–4 hours.

-

Emulsion Breaking (Critical):

-

Step 5a: Cool to room temperature.[1]

-

Step 5b: Add 20 mL of saturated NaCl (brine).

-

Step 5c: If emulsion persists, add a small amount (1-2 mL) of Ethanol. This disrupts the surfactant shell of the BDTA-Cl.

-

-

Isolation: Separate the organic layer.[2] Wash with 1M HCl (to remove unreacted amine/catalyst traces) and then water. Evaporate solvent.[2][3]

Protocol C: Synthesis of Gold Nanoparticles (AuNPs)

Application: High-tech materials science. BDTA-Cl acts as both the phase transfer agent (moving AuCl₄⁻ to toluene) and the capping agent.

Materials:

-

HAuCl₄ (aq) solution (0.01 M)

-

BDTA-Cl (0.05 M in Toluene)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (freshly prepared aq solution)

Procedure:

-

Phase Transfer: Mix 10 mL of aqueous HAuCl₄ with 10 mL of BDTA-Cl/Toluene solution. Stir vigorously for 10 minutes.

-

Observation: The aqueous phase will become colorless, and the toluene phase will turn orange/yellow. This confirms the formation of the

ion pair. -

Reduction: Separate the organic phase. Add dropwise aqueous NaBH₄ while stirring.

-

Result: The toluene turns ruby red. The BDTA cations form a bilayer on the gold surface, stabilizing the nanoparticles in the organic solvent.

Optimization & Troubleshooting

The "Emulsion Trap": Because BDTA-Cl has a long C14 chain, it is a potent surfactant. While this aids reaction speed, it can create stable emulsions during workup.

| Problem | Cause | Solution |

| Stable Emulsion | Surfactant nature of C14 chain lowers surface tension too much. | 1. Salting Out: Add saturated brine or solid NaCl.2. Co-solvent: Add 5% MeOH or EtOH to disrupt micelles.3. Filtration: Pass the biphasic mixture through a Celite pad. |

| Slow Reaction | "Poisoning" by lipophilic counter-ions (e.g., Iodide). | If using Alkyl Iodides, the I⁻ accumulates and pairs with the catalyst, blocking the cycle. Use Alkyl Bromides/Chlorides or add excess catalyst (10 mol%). |

| Catalyst Removal | BDTA-Cl is lipophilic and stays in the organic layer. | Wash the organic layer with acidic brine (0.1 M HCl in sat. NaCl). The protonated/salt form partitions better into the high-ionic-strength aqueous phase. |

Comparative Analysis

| Feature | BDTA-Cl (Zephiramine) | TEBA (Benzyltriethylammonium Cl) | TBAB (Tetrabutylammonium Br) |

| Lipophilicity | High (C14 chain) | Low | Medium |

| Best Solvent | Toluene, Hexane, DCM | DCM, Chloroform | Toluene, DCM |

| Emulsion Risk | High | Low | Low/Medium |

| Reaction Type | Deep-phase reactions (e.g., oxidation of lipids) | Interfacial reactions (e.g., carbene generation) | General purpose |

| Cost | Moderate | Low | Low |

References

-

Starks, C. M. (1971).[4] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link

-

Weber, W. P., & Shepherd, J. P. (1972). "Improved Potassium Permanganate Oxidation of Alkenes to Diols using Phase Transfer Catalysis." Tetrahedron Letters. Link

- Halpern, M. (2000). "Phase Transfer Catalysis in Organic Synthesis." Ullmann's Encyclopedia of Industrial Chemistry.

-

Finkbeiner, H. L., & Stiles, M. (1963). "Chelation as a Driving Force in Organic Reactions. IV. Synthesis of α-Nitro Acids by Control of the Carboxylation of Nitroalkanes." Journal of the American Chemical Society. (Foundational work on active methylene alkylation relevant to PTC). Link

-

Brust, M., et al. (1994). "Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system." Journal of the Chemical Society, Chemical Communications. (Basis for Protocol C). Link

Sources

Application Note: Synthesis of Mesoporous Silica Using TDBAC as a Template

Abstract

This guide details the synthesis of mesoporous silica nanoparticles (MSNs) utilizing Tetradecyl dimethyl benzyl ammonium chloride (TDBAC) , also known as Zephiramine, as a structure-directing agent (SDA). Unlike the conventional Cetyltrimethylammonium bromide (CTAB) template which typically yields 3–4 nm pores, TDBAC directs the formation of smaller mesopores (2.0–2.8 nm) and unique hollow or vesicular morphologies. This protocol is optimized for researchers in drug delivery requiring precise confinement of small-molecule therapeutics or high-loading hollow architectures.

Introduction & Mechanism

Why TDBAC? (The Benzyl Effect)

While CTAB is the "gold standard" for MCM-41 synthesis, TDBAC offers distinct structural advantages driven by its molecular geometry. TDBAC possesses a C14 alkyl chain (shorter than CTAB's C16) and a bulky benzyl headgroup.

-

Pore Size Reduction: The shorter C14 chain reduces the micelle radius, leading to smaller pore diameters (~2.5 nm) ideal for confining small hydrophobic drugs and preventing premature leakage.

-

Morphological Control: The bulky benzyl group alters the surfactant packing parameter (

).

Mechanism of Formation (S+I-)

The synthesis follows a Cooperative Self-Assembly mechanism via the

-

Hydrolysis: TEOS hydrolyzes in the alkaline medium to form anionic silicate species (

). -

Interaction: The cationic TDBAC headgroup (

) electrostatically attracts the anionic silicates. -

Condensation: Silicates condense around the TDBAC micelles, locking the mesostructure in place.

Figure 1: Mechanistic pathway of TDBAC-templated silica formation. The benzyl group influences micelle curvature, leading to smaller pores or hollow morphologies.

Experimental Protocols

Materials

-

Silica Source: Tetraethyl orthosilicate (TEOS, 98%)

-

Template: Tetradecyl dimethyl benzyl ammonium chloride (TDBAC / Zephiramine, >98%)

-

Catalyst: Sodium Hydroxide (NaOH, 2M) or Ammonium Hydroxide (28%)

-

Solvent: Deionized Water (18.2 MΩ), Absolute Ethanol

-

Extraction: Hydrochloric Acid (37%)

Protocol A: Synthesis of Small-Pore (~2.5 nm) MSNs

Target: Uniform spherical particles with high surface area.

-

Preparation of Template Solution:

-

Dissolve 1.0 g TDBAC in 480 mL deionized water .

-

Add 3.5 mL NaOH (2.0 M) .

-

Heat the mixture to 80°C under vigorous stirring (600 rpm) for 30 minutes until the solution is clear.

-

-

Silica Addition:

-

Add 5.0 mL TEOS dropwise (rate: 1 mL/min) to the surfactant solution.

-

Critical Note: Maintain temperature at 80°C. A white precipitate will appear within minutes.

-

-

Aging:

-

Continue stirring at 80°C for 2 hours .

-

(Optional) For higher mechanical stability, age statically at 80°C for an additional 12 hours.

-

-

Recovery:

-

Filter the white precipitate.

-

Wash 3x with deionized water and 1x with ethanol.

-

Dry at 60°C overnight.

-

Protocol B: Synthesis of Hollow/Vesicular MSNs

Target: High-loading carriers for drug delivery.

-

Solvent Modification:

-

Mix 30 mL Ethanol and 70 mL Water .

-

Add 0.5 g TDBAC and 1.5 mL Ammonia (28%) .

-

Stir at 30°C (Room Temp) for 20 minutes.

-

-

Reaction:

-

Recovery: Same as Protocol A.

Template Removal Strategies

For drug delivery applications, Solvent Extraction is strongly recommended over calcination to prevent silanol condensation (which reduces hydrophilicity) and particle aggregation.

Method A: Acidic Solvent Extraction (Recommended)

-

Suspend 1.0 g of as-synthesized silica in 100 mL Ethanol .

-

Add 2.0 mL Conc. HCl .

-

Reflux at 60–80°C for 6–8 hours .

-

Centrifuge and wash with ethanol.

-

Validation: Run FTIR.[3][4] Disappearance of C-H stretching bands (2850–2920 cm⁻¹) indicates successful removal.

Method B: Calcination

-

Heat ramp: 1°C/min to 550°C .

-

Hold for 5 hours in air.

-

Result: Pure white powder, extremely thermally stable, but potentially aggregated.

Data Presentation & Characterization

Comparative Metrics: TDBAC vs. CTAB

| Feature | CTAB Template (Standard) | TDBAC Template (This Protocol) | Impact on Application |

| Pore Diameter | 3.2 – 4.0 nm | 2.0 – 2.8 nm | TDBAC is superior for confining small drugs (<1.5 nm) to prevent "burst release". |

| Surface Area | ~1000 m²/g | ~800 – 1000 m²/g | Comparable high capacity. |

| Particle Morphology | Hexagonal Prisms / Spheres | Spheres / Hollow Vesicles | TDBAC favors spherical morphology due to benzyl-induced curvature. |

| Wall Thickness | ~1.0 nm | ~1.5 – 2.0 nm | Thicker walls in TDBAC silica often provide better hydrolytic stability. |

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and purification of TDBAC-templated MSNs.

Troubleshooting & Critical Parameters

-

Issue: Particle Aggregation

-

Cause: High ionic strength or fast addition of TEOS.

-

Fix: Dilute the reaction mixture or add a co-solvent like ethanol (10-20% v/v) to stabilize the benzyl headgroups.

-

-

Issue: No Precipitate

-

Cause: pH < 10.

-

Fix: Ensure NaOH/NH4OH is fresh. The reaction requires alkaline conditions for TEOS hydrolysis.

-

-

Issue: Pore Collapse

-

Cause: Incomplete condensation before template removal.

-

Fix: Increase aging time to 12-24 hours before extraction.

-

References

-

Optimization of Mesoporous Silica Nanoparticles through Statistical Design. PubMed Central. (2021). Describes the optimization of reagent ratios (CTAB/TEOS) which serves as the baseline for cationic surfactant protocols. Link

-

Synthesis of Mesoporous Silica Nanoparticles. ResearchGate. (2013). Comprehensive review of modified Stöber methods and the impact of template chain length on pore size. Link

-

The Pore Size of Mesoporous Silica Nanoparticles Regulates Antigen Delivery. Science Advances. (2020). Demonstrates the biological impact of pore size (small vs large) on drug/antigen delivery efficiency.[5][6][7] Link

-

Synthesis of Mesoporous Silica Hollow Nanospheres. ResearchGate. (2014). Details the formation of hollow structures using mixed templates and specific solvent conditions. Link

-

Effect of Surfactant Head Group Modification on Mesoporous Silica. University of Southampton. Discusses how substituting methyl for benzyl groups affects pore order and size. Link

Sources

- 1. Monodispersed, Micron-Sized Supermicroporous Silica Particles by Cetyltrimethylammonium Bromide-Mediated Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Cetyltrimethylammonium Bromide (CTAB)-Loaded SiO2–Ag Mesoporous Nanocomposite as an Efficient Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pore size of mesoporous silica nanoparticles regulates their antigen delivery efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pore size of mesoporous silica nanoparticles regulates their antigen delivery efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Gold Nanoparticles Using Zephiramine as a Capping Agent

Executive Summary

This guide details the synthesis of hydrophobic, cationic gold nanoparticles (AuNPs) using Zephiramine (Tetradecyldimethylbenzylammonium chloride) as a dual-function phase transfer catalyst and capping agent. Unlike traditional citrate reduction which yields negatively charged, hydrophilic particles, this protocol utilizes a Two-Phase Liquid-Liquid Extraction method.

This approach allows for the direct synthesis of AuNPs in organic solvents (e.g., chloroform, toluene) or the modification of surface charge for biological applications where cationic moieties are required for cellular membrane interaction.

Key Advantages[1]

-

High Stability: The steric bulk of the benzyldimethylammonium headgroup provides superior resistance to aggregation compared to standard CTAB.

-

Phase Transfer Efficiency: Near 100% transfer of aurate ions (

) from aqueous to organic phase. -

Tunable Surface Charge: Generates positively charged particles (+30 to +50 mV), ideal for DNA binding and drug delivery.

Mechanistic Insight: The Ion-Pair Model

To ensure reproducibility, researchers must understand the underlying chemistry. The synthesis relies on the formation of an ion-pair complex at the interface of two immiscible liquids.

-

Precursor Stage: Gold exists as the anionic tetrachloroaurate (

) in the aqueous phase. -

Phase Transfer: Zephiramine (

), dissolved in the organic phase (or added to aqueous), acts as a cationic surfactant. The positively charged ammonium headgroup electrostatically binds to the anionic gold precursor. -

Extraction: The neutral ion-pair

becomes hydrophobic and migrates into the organic solvent (e.g., Chloroform). -

Reduction & Capping: Upon adding a reducing agent (Sodium Borohydride), the gold reduces to

. The Zephiramine molecules immediately re-orient, with the nitrogen headgroup facing the gold surface and the hydrophobic tails extending into the solvent, stabilizing the nanoparticle.

Mechanistic Workflow (DOT Visualization)

Figure 1: Schematic representation of the phase-transfer and synthesis mechanism. The critical step is the formation of the hydrophobic ion-pair prior to reduction.

Materials & Reagents

| Reagent | Specification | Role |

| Hydrogen Tetrachloroaurate (III) Trihydrate | Gold Precursor | |

| Zephiramine | Tetradecyldimethylbenzylammonium chloride | Phase Transfer & Capping Agent |

| Chloroform | Organic Phase Solvent | |

| Sodium Borohydride | Reducing Agent | |

| Deionized Water | 18.2 MΩ·cm | Aqueous Phase Solvent |

Experimental Protocol: Two-Phase Synthesis

Safety Note: Work in a fume hood. Chloroform is volatile and toxic.

Step 1: Preparation of Phases

-

Aqueous Phase: Dissolve

in deionized water to create a 1 mM solution (e.g., 10 mL). The solution will be light yellow.[1] -

Organic Phase: Dissolve Zephiramine in Chloroform to create a 2 mM solution (e.g., 10 mL). Ensure the molar ratio of Zephiramine to Gold is at least 2:1 to ensure complete phase transfer.

Step 2: Phase Transfer (The Critical Step)

-

Add the Aqueous gold solution to the Organic Zephiramine solution in a glass vial or separating funnel.

-

Vigorous Stirring: Stir magnetically at 1000 RPM for 10–15 minutes.

-

Observation:

-

Initial: Two distinct layers (Yellow top / Colorless bottom).

-

Final: The aqueous top layer becomes colorless , and the organic bottom layer turns orange/red .

-

Validation: If the aqueous layer remains yellow, increase stirring time or add slightly more Zephiramine.

-

Step 3: Reduction

-

Prepare a fresh aqueous solution of

(0.1 M). Note: This must be made immediately before use as borohydride degrades in water. -

While stirring the biphasic mixture vigorously, add the

solution dropwise (approx. 200 µL for the volumes listed above). -

Reaction: The organic layer will instantly change from orange to deep ruby red (or purple depending on size), indicating the formation of AuNPs.

-

Continue stirring for 30 minutes to ensure reaction completion and size homogenization.

Step 4: Purification

-

Use a separating funnel to discard the aqueous top phase (containing excess borohydride and salts).

-

Wash the organic phase with deionized water 2–3 times to remove residual inorganic salts.

-

(Optional) Precipitate the particles by adding excess ethanol and centrifuging (8,000 RPM, 15 mins) if dry powder is needed. Redisperse in chloroform or toluene.

Characterization & Validation Criteria

To certify the quality of the Zephiramine-capped AuNPs, the following data points must be verified.

A. Optical Properties (UV-Vis Spectroscopy)

The Surface Plasmon Resonance (SPR) peak is the primary indicator of size and aggregation state.

| Parameter | Expected Value | Interpretation |

| 520 – 530 nm | Indicates spherical particles (5–20 nm). | |

| Peak Width (FWHM) | Narrow (< 100 nm) | Indicates monodispersity. Broad peaks suggest aggregation. |

| Color | Ruby Red / Wine Red | Blue/Purple indicates aggregation (Failed batch). |

B. Surface Charge (Zeta Potential)

Since Zephiramine is a cationic surfactant (Quaternary Ammonium Salt), the resulting particles must carry a positive charge.

-

Target Zeta Potential: +30 mV to +55 mV.

-

Significance: High positive charge ensures colloidal stability via electrostatic repulsion and facilitates interaction with negatively charged cell membranes or DNA.

Applications in Drug Development

The unique cationic surface of Zephiramine-AuNPs makes them distinct from citrate-capped (anionic) AuNPs.

Gene Delivery Vectors

The positively charged ammonium heads of Zephiramine on the nanoparticle surface can electrostatically bind anionic DNA or siRNA.

-

Protocol: Mix Zeph-AuNPs with DNA at varying N/P ratios (Nitrogen in Zeph / Phosphate in DNA).

-

Validation: Gel retardation assay.

Antibacterial Agents

Zephiramine itself has antimicrobial properties. When concentrated on the surface of AuNPs, the local high charge density disrupts bacterial cell walls (lysis).

Application Workflow (DOT Visualization)

Figure 2: Biological interaction pathways driven by the cationic surface charge of Zephiramine-AuNPs.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Phase Transfer (Aqueous layer remains yellow) | Insufficient Zephiramine; pH too low. | Increase Zephiramine concentration (up to 4:1 ratio). Ensure vigorous stirring. |

| Precipitation/Blue Color | Aggregation due to slow reduction or contamination. | Add |

| Low Stability over time | Desorption of surfactant. | Store particles in solution with a small excess of free Zephiramine (0.1 mM) to maintain equilibrium. |

References

-

Jiang, X., et al. (2003). "Preparation of gold nanoparticles with zephiramine as a capping agent." Journal of Colloid and Interface Science.

-

Soliwoda, K., et al. (2015). "Phase Transfer of Surface-Modified Gold Nanoparticles by Hydrophobization with Alkylamines." Langmuir.

-

Huang, X., & El-Sayed, M. A. (2010). "Gold nanoparticles: Optical properties and implementation in cancer diagnosis and photothermal therapy." Journal of Advanced Research.

-

Ghosh, S. K., & Pal, T. (2007). "Interparticle Coupling Effect on the Surface Plasmon Resonance of Gold Nanoparticles: From Theory to Applications." Chemical Reviews.

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of Benzyldimethyltetradecylammonium Chloride

These comprehensive application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of Benzyldimethyltetradecylammonium Chloride (BDT), a potent quaternary ammonium compound (QAC). This guide is structured to offer not only step-by-step methodologies but also the scientific rationale behind each procedure, ensuring robust and reproducible results.

Introduction to Benzyldimethyltetradecylammonium Chloride (BDT)

Benzyldimethyltetradecylammonium chloride is a cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[1][2][3] Its efficacy stems from its molecular structure, which features a positively charged nitrogen atom. This cationic nature facilitates a strong electrostatic attraction to the negatively charged surfaces of microbial cells.[4] The primary mechanism of action involves the disruption of the microbial cell membrane, leading to the leakage of essential cellular contents and ultimately cell death.[1][5][6] The tetradecyl (C14) alkyl chain length of BDT is a critical factor in its high biocidal activity.[4][7]

These protocols are designed to quantify the antimicrobial properties of BDT in various applications, from liquid disinfectants to treated surfaces. Adherence to these standardized methods is crucial for generating reliable data for product development and regulatory submissions.

Fundamental Antimicrobial Efficacy Testing

A thorough evaluation of an antimicrobial agent's efficacy begins with determining its potency in vitro. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which provide foundational data on the concentration-dependent activity of BDT.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][8] This assay is fundamental for assessing the potency of BDT.

-

Preparation of BDT Stock Solution: Prepare a stock solution of BDT in a suitable solvent, such as sterile deionized water. The concentration should be at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

-

Serial Dilution: Add 200 µL of the BDT stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 11. Discard the final 100 µL from well 11.[1] Well 12 will serve as the growth control and will not contain any BDT.

-

Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL and the desired final BDT concentrations.[9]

-

Controls: Include a positive control (bacteria in broth without BDT) and a negative control (broth only) on each plate.[9]

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[1][9]

-

MIC Determination: The MIC is the lowest concentration of BDT at which there is no visible turbidity (growth) of the microorganism.[1]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

-

Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and those with higher concentrations).

-

Plating: From each of these clear wells, take a 10 µL aliquot and plate it onto a drug-free Mueller-Hinton Agar (MHA) plate.[12]

-

Incubation: Incubate the MHA plates at 37°C for 24–48 hours.[12]

-

MBC Determination: After incubation, count the number of colony-forming units (CFU) on each plate. The MBC is the lowest concentration of BDT that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[9][12]

| Parameter | Description |

| MIC | Lowest concentration with no visible growth. |

| MBC | Lowest concentration that kills ≥99.9% of the initial inoculum. |

| Interpretation | If the MBC/MIC ratio is ≤ 4, the agent is considered bactericidal. If the MBC/MIC ratio is > 4, the agent is considered bacteriostatic.[12] |

Kinetic Antimicrobial Activity: Time-Kill Assay

The time-kill assay provides data on the rate at which an antimicrobial agent kills a microbial population over time.[13][14] This is a crucial test for products where rapid antimicrobial action is desired, such as hand sanitizers and disinfectants. The ASTM E2315 is a standardized guide for this procedure.[15][16][17]

Protocol: ASTM E2315 Suspension Time-Kill Test

-

Preparation of Test Substance: Prepare the BDT formulation at the desired concentration(s).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable diluent (e.g., saline) to a final concentration of approximately 1 x 10⁸ CFU/mL.

-

Inoculation: Add a specified volume of the microbial suspension to the BDT solution (typically a 1:9 ratio of inoculum to test substance) and mix immediately.[17]

-

Time Points: At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes), remove an aliquot of the mixture.[17]

-

Neutralization: Immediately transfer the aliquot to a validated neutralizing broth to stop the antimicrobial action of the BDT.[14]

-

Enumeration: Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates to determine the number of surviving microorganisms.

-

Controls: A control using a saline or buffer solution instead of the BDT formulation should be run in parallel to determine the initial microbial concentration.[17]

-

Data Analysis: Calculate the log₁₀ and percent reduction of the microbial population at each time point compared to the initial concentration. A 3-log₁₀ reduction (99.9%) is often considered the minimum level for significant killing activity.[14]

Caption: Workflow for ISO 22196 surface antimicrobial efficacy testing.

Regulatory Considerations

The development and marketing of antimicrobial products are subject to regulatory oversight. In the United States, the Food and Drug Administration (FDA) provides guidance on the necessary microbiology data for the development and approval of antibacterial drugs. [18][19]It is imperative for researchers and developers to consult these guidelines to ensure that the data generated from efficacy testing meets regulatory standards. The FDA encourages early collaboration between drug and device developers to coordinate the development of new antimicrobial drugs and the antimicrobial susceptibility tests that will be used to guide their use. [20][21]

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial efficacy of Benzyldimethyltetradecylammonium Chloride. By understanding the scientific principles behind each method and adhering to standardized procedures, researchers can generate accurate and reproducible data to support product development, quality control, and regulatory submissions.

References

- ISO 22196 Measurement of antibacterial activity on plastics and other non-porous surfaces. (n.d.).

- ASTM E2315 - Liquid Suspension Time-Kill Test - Microchem Laboratory. (n.d.).

- ISO 22196: Antibacterial Activity of Plastics - Measurlabs. (n.d.).

- MIC/MBC Testing | International and Accredited Lab. (n.d.).

- FDA Publishes Antibacterial Drug Development Guidance - BioPharm International. (2016, August 25).

- Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard - PMC. (2024, January 20).

- Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).

- ISO 22196:2011(E) Measurement of antibacterial activity on plastics and other non-porous surfaces. (n.d.).

- ISO 22196 - iTeh Standards. (2011, August 1).

- Standard Time-Kill testing (ASTM E2315) - ISCA Cosmetic Testing. (n.d.).

- ASTM E2315 - Liquid Suspension Time Killing Test. (n.d.).

- ASTM E2315 Antimicrobial Activity Testing - Microbe Investigations. (n.d.).

- Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices | FDA. (2019, May 2).

- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014, January 2).

- FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation" - ECA Academy - gmp-compliance.org. (2016, November 3).

- FDA finalizes guidance on development of antimicrobial tests - MedTech Dive. (2019, January 18).

- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).

- ASTM E2315 - CleanCore Solutions. (n.d.).

- Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) Testing for Temporin SHF - Benchchem. (n.d.).

- FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies | WCG. (2025, November 4).

- Time Kill Testing - Pacific BioLabs. (n.d.).

- Determining the Minimum Inhibitory Concentration (MIC) of Benzododecinium: Application Notes and Protocols - Benchchem. (n.d.).

- Benzyldimethyltetradecylammonium. (n.d.).

- Benzyldimethyldecylammonium chloride | 63449-41-2 - Benchchem. (n.d.).

- Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing with Dodicin - Benchchem. (n.d.).

- Benzyldimethyltetradecylammonium chloride. (n.d.).

- Benzyldimethyltetradecylammonium chloride. (n.d.).

- Time-Kill Evaluations | Nelson Labs. (n.d.).

- Kill Time (Time Kill) Study Microbiology Testing Lab - Accugen Laboratories, Inc. (2024, January 22).

- Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. (n.d.).

- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14).

- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).

- (PDF) Microbial biofilm metabolization of benzalkonium compounds (benzyl dimethyl dodecyl ammonium & benzyl dimethyl tetradecyl ammonium chloride) - ResearchGate. (2025, October 5).

- The minimal inhibitory concentration (MIC) for quaternary ammonium containing monomers and polymer. … - ResearchGate. (n.d.).

- Preservative efficacy study for Benzalkonium Chloride solutions: determining the minimal concentration using AET. (n.d.).

- Antimicrobial Efficacy Studies - Eurofins New Zealand. (2024, September 24).

- Benzalkonium chloride - Wikipedia. (n.d.).

- Antimicrobials - Novo Nordisk Pharmatech. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Benzyldimethyltetradecylammonium chloride | 139-08-2 | Benchchem [benchchem.com]

- 5. Benzyldimethyldecylammonium chloride | 63449-41-2 | Benchchem [benchchem.com]

- 6. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 7. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. benchchem.com [benchchem.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. emerypharma.com [emerypharma.com]

- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. microchemlab.com [microchemlab.com]

- 16. iscacosmetictesting.com [iscacosmetictesting.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation" - ECA Academy [gmp-compliance.org]

- 20. Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices | FDA [fda.gov]

- 21. FDA finalizes guidance on development of antimicrobial tests | MedTech Dive [medtechdive.com]

Troubleshooting & Optimization

Troubleshooting emulsion stability with miristalkonium chloride surfactants

[1]

System Overview & Chemical Identity

Miristalkonium Chloride (MKC) is the myristyl (C14) homolog of the common preservative/surfactant Benzalkonium Chloride. Unlike generic Benzalkonium Chloride (which is a variable distribution of C12–C18 chains), MKC offers a defined hydrophobicity profile, making it a critical choice for ophthalmic and topical formulations requiring reproducible interfacial tension data.

-

Chemical Name: Benzyldimethyltetradecylammonium chloride[1][2][3][4]

-

Function: Cationic Emulsifier, Antimicrobial Preservative

-

Critical Stability Mechanism: Electrostatic Repulsion (Positive Zeta Potential)

This guide addresses the three primary failure modes of MKC emulsions: Charge Neutralization (The "Anionic Trap"), Ostwald Ripening, and Phase Inversion.

The Instability Cascade (Mechanistic Visualization)

Before troubleshooting, understand how the system fails. MKC stabilizes droplets via a cationic charge layer.[1] Failure is rarely random; it follows a predictable thermodynamic descent.[1]

Figure 1: The Electrostatic Collapse Pathway.[1] MKC emulsions rely on the electrical double layer.[1] Interfering with this layer via anionic incompatibility or high salt concentration triggers the collapse from stable dispersion to phase separation.

Troubleshooting Guide (FAQ Format)

Category A: Immediate Instability (0–24 Hours)

Q: My emulsion precipitates or "curdles" immediately upon adding the thickener. Why? A: You have likely triggered an Electrostatic Complexation .[1] MKC is a cationic (positively charged) surfactant.[1] If you use standard rheology modifiers like Carbomers (polyacrylic acid) , Xanthan Gum , or Carboxymethylcellulose (CMC) , which are anionic (negatively charged), they will ionically bind to the MKC.

-

The Result: An insoluble polysalt precipitates out, destroying both the viscosity and the emulsion interface.

-

The Fix: Switch to non-ionic or cationic thickeners.[1]

-

Recommended: Hydroxyethyl Cellulose (HEC), Hydroxypropyl Methylcellulose (HPMC), or Cationic Guar.

-

Q: I am using a non-ionic thickener, but the emulsion still separates rapidly. What is the "Salting Out" effect? A: Check your buffer concentration. According to DLVO theory , the thickness of the electrical double layer surrounding your MKC droplets is inversely proportional to the square root of the ionic strength of the continuous phase.

-

The Mechanism: High salt concentrations (e.g., >0.1M NaCl or phosphate buffers) compress the electrical double layer. When the repulsive barrier shrinks below the Van der Waals attractive forces, droplets flocculate.

-

The Fix: Reduce buffer molarity or add a non-ionic co-surfactant (e.g., Polysorbate 80) to provide steric stabilization to back up the electrostatic stabilization [1].

Category B: Long-Term Drift (Weeks/Months)

Q: My particle size is increasing over time (Drift), but I see no phase separation yet. A: You are witnessing Ostwald Ripening .[1] Because MKC forms micelles and can solubilize oil monomers, smaller droplets (which have higher internal pressure/solubility) diffuse through the continuous phase and deposit onto larger droplets.

-

Diagnostic: If the D90 stays constant but the D10/D50 shifts upward, it is ripening.

-

The Fix: Add a "Ripening Inhibitor"—a highly hydrophobic oil (e.g., Squalane or long-chain triglycerides) to the oil phase. This equalizes the chemical potential between droplets [2].[1]